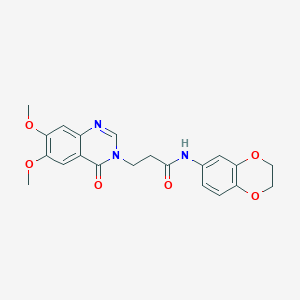

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a 1,4-benzodioxin ring fused to a quinazolinone core. The compound features methoxy substituents at positions 6 and 7 of the quinazolinone moiety, which may influence its electronic properties and binding interactions.

Properties

Molecular Formula |

C21H21N3O6 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C21H21N3O6/c1-27-17-10-14-15(11-18(17)28-2)22-12-24(21(14)26)6-5-20(25)23-13-3-4-16-19(9-13)30-8-7-29-16/h3-4,9-12H,5-8H2,1-2H3,(H,23,25) |

InChI Key |

HBZPFQPOOVUQHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Origin of Product |

United States |

Preparation Methods

Quinazolinone Core Construction

The 6,7-dimethoxyquinazolin-4(3H)-one scaffold is synthesized from anthranilic acid derivatives. A representative pathway involves:

-

Methylation of 3-hydroxy-4-methoxybenzoic acid :

-

React 3-hydroxy-4-methoxybenzoic acid with dimethyl sulfate in alkaline conditions to install the 6,7-dimethoxy groups.

-

Key conditions : K₂CO₃, DMF, 60°C, 12 hours.

-

-

Cyclization with urea :

-

Heat the methylated intermediate with urea at 180°C to form the quinazolin-4(3H)-one ring.

-

Yield : ~65–70% after recrystallization from ethanol.

-

Introduction of the Propanoic Acid Sidechain

The propanoic acid group is introduced at the 3-position of the quinazolinone via nucleophilic substitution or alkylation:

-

Alkylation with ethyl 3-bromopropanoate :

-

Saponification to the carboxylic acid :

-

Hydrolyze the ester using NaOH in ethanol/water (1:1) at 60°C for 4 hours.

-

Yield : 85–90% after acidification with HCl.

-

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

Nitration of 1,4-Benzodioxin

Reduction to the Amine

-

Catalytic hydrogenation :

Amide Coupling and Final Product Formation

Activation of the Carboxylic Acid

The propanoic acid derivative is activated for coupling via two primary methods:

-

Acid chloride formation :

-

Treat 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with thionyl chloride (SOCl₂) in anhydrous DCM.

-

Conditions : Reflux for 2 hours, followed by solvent evaporation.

-

-

In situ activation with coupling reagents :

-

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

-

Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

-

Schotten-Baumann reaction :

-

Coupling reagent-mediated synthesis :

-

React the activated carboxylic acid (EDC/HOBt) with the amine in DMF at room temperature for 12 hours.

-

Yield : 75–80% after purification.

-

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

-

Methoxy groups : Stable under acidic and basic conditions used in coupling.

-

Quinazolinone keto group : No additional protection needed due to low reactivity under coupling conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–75 | 95 | Scalability, minimal reagents | Requires acid chloride synthesis |

| EDC/HOBt coupling | 75–80 | 98 | Mild conditions, high reproducibility | Cost of coupling reagents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazolinone ring.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxin and quinazolinone systems.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on core scaffolds and substituents:

Benzodioxin/Benzoxazinone Derivatives

- Compound 7a-c (): These derivatives contain a pyrimidine-linked benzoxazinone scaffold. While lacking the quinazolinone moiety, they share the 1,4-benzodioxin system. Their synthesis via Cs₂CO₃-mediated coupling emphasizes the reactivity of the benzodioxin ring in nucleophilic substitution reactions.

- N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide (): This analog replaces the quinazolinone with a phthalazinone group. The molecular weight (395.4 g/mol) and formula (C₂₁H₂₁N₃O₅) differ slightly from the target compound, suggesting that the quinazolinone’s methoxy groups may enhance steric bulk or hydrogen-bonding capacity .

1,4-Dioxane-Containing Flavones and Coumarins

- 3',4'(1",4"-Dioxino) Flavone (4f) and 3',4'(2-Hydroxy Methyl,1",4"-Dioxino) Flavone (4g) (): These flavones with 1,4-dioxane rings exhibit significant antihepatotoxic activity, reducing SGOT and SGPT levels in rats. The hydroxy methyl substituent in 4g improves activity, highlighting the importance of polar groups in modulating biological efficacy. In contrast, the target compound’s quinazolinone core may confer distinct binding modes compared to flavonoid-based systems .

Quinazolinone-Based Analogs

The methoxy groups could enhance solubility or metabolic stability compared to unsubstituted quinazolinones.

Comparative Data Table

Research Findings and Structure-Activity Relationships (SAR)

- 1,4-Dioxane/Benzodioxin Systems : The 1,4-dioxane ring in silymarin analogs () and benzodioxin in the target compound may enhance membrane permeability due to lipophilic character. However, polar substituents (e.g., methoxy or hydroxy groups) are critical for target engagement .

- Quinazolinone vs. Phthalazinone: The quinazolinone’s methoxy groups may improve solubility compared to the phthalazinone’s hydroxy group, which could increase metabolic lability .

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the benzodioxin and quinazolinone moieties, similar to the Cs₂CO₃-mediated coupling used in .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H20N2O5

- Molecular Weight : 356.37 g/mol

- IUPAC Name : this compound

1. Enzyme Inhibition

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory effects on various enzymes. Specifically:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown promising results in reducing AChE activity, thereby enhancing cholinergic transmission .

- α-glucosidase : This enzyme is involved in carbohydrate metabolism and is a target for Type 2 diabetes treatment. Certain benzodioxane derivatives have demonstrated effective inhibition of α-glucosidase, indicating potential antidiabetic properties .

2. Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | |

| HeLa (cervical cancer) | 12.8 | |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

3. Therapeutic Applications

The compound's potential therapeutic applications extend beyond enzyme inhibition and anticancer activity:

- Neuroprotective Effects : Due to its ability to inhibit AChE, it may offer neuroprotective benefits in neurodegenerative diseases.

- Antidiabetic Properties : The inhibition of α-glucosidase suggests a role in managing blood glucose levels in diabetic patients.

Case Studies

A notable study investigated the synthesis and biological evaluation of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of functional groups in enhancing efficacy against specific targets .

Q & A

Basic Question: What are the key considerations for optimizing synthetic routes for this compound?

Methodological Answer:

Synthesis requires multi-step reactions with precise control of temperature, solvent choice (e.g., DMF for polar intermediates), and reaction time. For example, coupling reactions involving benzodioxin and quinazolinone moieties often use sodium carbonate as a base to facilitate nucleophilic substitutions . Purification via column chromatography or recrystallization is critical to isolate intermediates and final products with >95% purity . Reaction progress should be monitored using TLC and confirmed via NMR spectroscopy .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To assign proton environments (e.g., aromatic protons in benzodioxin at δ 6.0–7.9 ppm) and confirm amide/quinazolinone functionalities .

- FT-IR : Peaks at ~1693 cm⁻¹ for C=O (amide) and 1612 cm⁻¹ for C=N (quinazolinone) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .

Basic Question: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases due to the quinazolinone moiety’s known affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM to assess IC50 values .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s heterocyclic motifs .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs by replacing the 6,7-dimethoxy groups on the quinazolinone with halogen or alkyl substituents to evaluate electronic/steric effects .

- Bioisosteric Replacements : Substitute the benzodioxin ring with benzofuran or benzothiazole to assess scaffold flexibility .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features, validated via IC50 correlations .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out assay variability .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound dissolution at higher concentrations .

- Off-Target Profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to identify non-specific interactions .

Advanced Question: How to design molecular docking studies for this compound’s quinazolinone moiety?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA topoisomerases due to quinazolinone’s documented interactions .

- Docking Software : Use AutoDock Vina with AMBER force fields for ligand-protein energy minimization .

- Validation : Compare docking scores with experimental IC50 values and analyze binding poses (e.g., hydrogen bonds with catalytic lysine residues) .

Advanced Question: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .

Advanced Question: How can researchers address low yields in the final coupling step?

Methodological Answer:

- Catalyst Optimization : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide formation .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize reactive intermediates .

- By-Product Analysis : Use GC-MS or preparative TLC to identify side products (e.g., dimerization) and adjust stoichiometry .

Advanced Question: What in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

- Rodent Models : Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (AUC0–24) .

- Tissue Distribution : Use radiolabeled analogs (e.g., 14C) to quantify accumulation in target organs via scintillation counting .

- Metabolite Identification : Collect plasma and urine samples for LC-MS/MS analysis to detect phase I/II metabolites .

Advanced Question: How to evaluate the compound’s potential for drug resistance?

Methodological Answer:

- Long-Term Exposure Assays : Treat cell lines (e.g., HCT-116) with sub-lethal doses for 6–8 weeks, monitoring IC50 shifts .

- Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) to assess resistance mediated by ABC transporters .

- Genomic Sequencing : Identify mutations in target proteins (e.g., kinase domains) via next-generation sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.